

Differentiating Coal Tar and Wood Creosote: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Creosote

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Abstract

Coal tar and wood **creosote**, despite their historical co-classification, are fundamentally distinct chemical mixtures with disparate origins, compositions, and toxicological profiles. This technical guide provides a comprehensive differentiation of these two substances, focusing on their chemical constituents, physical properties, and the analytical methodologies employed for their distinction. Detailed experimental protocols for key analytical techniques are provided, alongside visualizations of the distinct toxicological pathways associated with their primary components. This document serves as a critical resource for researchers, scientists, and professionals in drug development requiring a nuanced understanding of these complex materials.

Introduction

Historically, the term "**creosote**" has been broadly applied, leading to confusion between the coal-derived and wood-derived products. Coal tar **creosote** is a distillate of coal tar, produced during the high-temperature carbonization of bituminous coal to produce coke or natural gas.[1][2][3] In contrast, wood **creosote** is derived from the pyrolysis of wood, particularly beechwood, and is a complex mixture of phenols obtained from the distillation of wood tar.[1][2] This fundamental difference in origin dictates their vastly different chemical compositions and, consequently, their applications and toxicological properties. Coal tar **creosote** is primarily used as a wood preservative, while wood **creosote** has seen limited use in pharmaceutical

preparations. This guide will systematically delineate the key differences between these two substances to aid in their accurate identification and risk assessment.

Chemical Composition

The most significant distinction between coal tar and wood **creosote** lies in their chemical makeup. Coal tar **creosote** is dominated by polycyclic aromatic hydrocarbons (PAHs), while wood **creosote** is characterized by a high concentration of phenolic compounds.

Table 1: Comparative Chemical Composition of Coal Tar **Creosote** and Wood **Creosote**

Component Class	Coal Tar Creosote	Wood Creosote (Beechwood)
Primary Constituents	Polycyclic Aromatic Hydrocarbons (PAHs)	Phenolic Compounds
PAH Content	Typically 75-90%	Negligible
Phenolic Content	Typically 2-17%	Typically >80%
Key PAHs	Naphthalene, Phenanthrene, Anthracene, Fluoranthene, Pyrene, Benzo[a]pyrene	Not applicable
Key Phenolic Compounds	Phenol, Cresols, Xylenols	Phenol, Cresols, Guaiacols, Xylenols
Other Components	Nitrogen-containing heterocycles (e.g., acridine, carbazole), Sulfur-containing heterocycles (e.g., benzothiophenes), Oxygen-containing heterocycles (e.g., dibenzofurans)	Minor amounts of other organic compounds

Table 2: Concentration of Major Components in Coal Tar **Creosote**

Compound	Class	Typical Weight Percentage (%)
Phenanthrene	PAH	12.0 - 14.0
Anthracene	PAH	2.0 - 4.0
Fluoranthene	PAH	3.0 - 11.0
Pyrene	PAH	2.0 - 9.0
Naphthalene	PAH	1.0 - 15.0
Acenaphthene	PAH	2.0 - 4.0
Fluorene	PAH	2.0 - 4.0
Chrysene	PAH	1.0 - 6.0
Benzo[a]pyrene	PAH	0.01 - 0.2
Dibenzofuran	Oxygen-containing heterocycle	1.1 - 7.5
Carbazole	Nitrogen-containing heterocycle	0.2 - 3.9
Phenol	Phenolic	0.2 - 0.6
Cresols	Phenolic	0.1 - 2.3

Source: Compiled from multiple sources, including reference. Concentrations can vary significantly based on the coal source and distillation process.

Table 3: Major Phenolic Constituents of Beechwood **Creosote**

Compound	Class
Phenol	Phenolic
p-Cresol	Phenolic
Guaiacol	Phenolic
4-Methylguaiacol	Phenolic
Xylenols	Phenolic
Methylated guaiacols	Phenolic
Trimethylphenols	Phenolic

Source: Adapted from reference. Quantitative percentages vary but these comprise the bulk of the mixture.

Physical Properties

The physical characteristics of coal tar and wood **creosote** also exhibit notable differences, which can aid in their preliminary identification.

Table 4: Comparative Physical Properties of Coal Tar **Creosote** and Wood **Creosote**

Property	Coal Tar Creosote	Wood Creosote
Appearance	Yellowish-dark green to brown, oily liquid	Colorless to pale yellowish, greasy liquid
Odor	Characteristic sharp, naphthalene-like odor	Smoky odor and burnt taste
Solubility in Water	Slightly soluble	Slightly soluble
Solubility in Organic Solvents	Soluble in alcohol, ether, benzene, chloroform	Miscible with alcohol, ether, fixed or volatile oils
Specific Gravity	1.02 - 1.17 (heavier than water)	1.037 - 1.087 (heavier than water)
Boiling Range	Approximately 200°C to 400°C	Approximately 203°C to 225°C
Flash Point	Approximately 74°C (closed cup)	Data not readily available

Experimental Protocols for Differentiation

Definitive differentiation between coal tar and wood **creosote** requires instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the individual volatile and semi-volatile components of **creosote**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 100 mg of the **creosote** sample into a 10 mL volumetric flask.

- Dissolve the sample in a suitable solvent such as dichloromethane or toluene.
- For the analysis of phenolic compounds, derivatization is often necessary to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- To derivatize, evaporate a 1 mL aliquot of the sample solution to dryness under a gentle stream of nitrogen. Add 100 μ L of BSTFA + 1% TMCS and 100 μ L of pyridine. Cap the vial and heat at 70°C for 30 minutes.
- After cooling, the sample is ready for injection.
- Instrumentation:
 - Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for separating PAHs and phenols (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
 - Injector Temperature: 280°C.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp to 200°C at 10°C/minute.
 - Ramp to 320°C at 5°C/minute, hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-550 amu.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

- Data Analysis:
 - Identify individual compounds by comparing their mass spectra and retention times with those of certified reference standards and the NIST mass spectral library.
 - Quantify the identified compounds using an internal or external standard calibration method.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV-Vis or fluorescence detection is particularly well-suited for the analysis of PAHs, the primary components of coal tar **creosote**.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of the **creosote** sample in acetonitrile at a concentration of approximately 1 mg/mL.
 - Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
- Instrumentation:
 - HPLC System: Equipped with a gradient pump, autosampler, and a fluorescence or diode array detector.
 - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for PAH separation.
 - Mobile Phase: A gradient of acetonitrile and water.
 - Gradient Program:
 - Start with 50% acetonitrile / 50% water.
 - Linearly increase to 100% acetonitrile over 25 minutes.
 - Hold at 100% acetonitrile for 10 minutes.

- Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/minute.
- Column Temperature: 30°C.
- Detector:
 - Fluorescence Detector: Use programmed wavelength switching to optimize the excitation and emission wavelengths for different PAHs.
 - Diode Array Detector: Monitor a range of wavelengths (e.g., 220-400 nm) to capture the absorbance spectra of the eluting compounds.
- Data Analysis:
 - Identify PAHs by comparing their retention times and spectral data with those of certified reference standards.
 - Quantify the PAHs using an external standard calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid, qualitative fingerprint of the **creosote** sample, allowing for a quick distinction based on the dominant functional groups present.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): This is the simplest method. Place a small drop of the liquid **creosote** sample directly onto the ATR crystal.
 - KBr Pellet (for semi-solid or solid samples): Grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation:

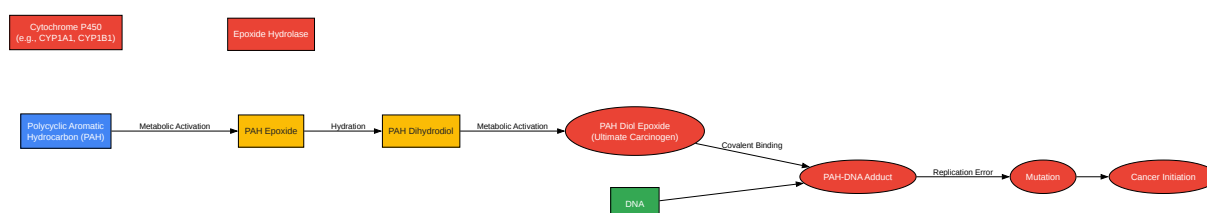
- FTIR Spectrometer: Equipped with a deuterated triglycine sulfate (DTGS) detector.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Spectral Interpretation:
 - Coal Tar **Creosote**: The spectrum will be dominated by absorption bands characteristic of aromatic C-H stretching (around 3050 cm^{-1}) and aromatic C=C stretching (in the 1600-1450 cm^{-1} region).
 - Wood **Creosote**: The spectrum will show a strong, broad O-H stretching band (around 3400 cm^{-1}) due to the high concentration of phenolic compounds. Aromatic C-O stretching bands (around 1200 cm^{-1}) will also be prominent.

Toxicological Signaling Pathways

The distinct chemical compositions of coal tar and wood **creosote** lead to different mechanisms of toxicity.

Coal Tar Creosote: PAH-Induced DNA Adduct Formation

The carcinogenicity of coal tar **creosote** is primarily attributed to its high PAH content. Certain PAHs can be metabolically activated to form reactive intermediates that bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations and initiate carcinogenesis.

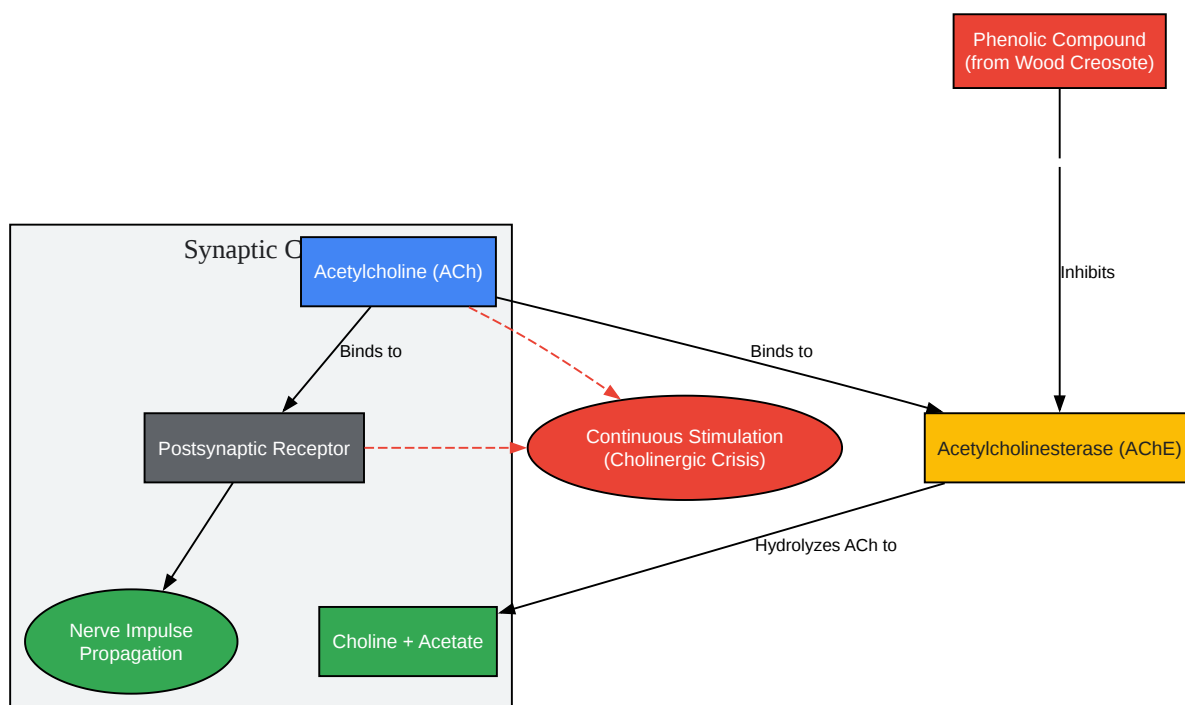


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Caption: Metabolic activation of PAHs leading to DNA adduct formation.

Wood Creosote: Acetylcholinesterase Inhibition by Phenols

The phenolic compounds in wood **creosote** can exert toxicity through various mechanisms, including the inhibition of enzymes critical for nerve function, such as acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine; its inhibition leads to an accumulation of acetylcholine in the synapse, causing overstimulation of nerve impulses.



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Caption: Inhibition of acetylcholinesterase by phenolic compounds.

Conclusion

The differentiation of coal tar and wood **creosote** is of paramount importance for accurate chemical characterization, toxicological assessment, and the development of potential therapeutic applications or mitigation strategies. This guide has provided a detailed comparison of their chemical compositions and physical properties, along with robust analytical protocols for their unambiguous identification. The visualization of their distinct toxicological pathways underscores the critical need for precise terminology and analytical rigor when dealing with these complex mixtures. Researchers and professionals in related fields are encouraged to utilize this information to ensure the safety and efficacy of their work.

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